2-{(E)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate
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Overview
Description
2-[(E)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound that features a benzodioxole moiety and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 4-nitrobenzoic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzoate ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine derivative.
Substitution: The products depend on the nucleophile used but generally result in the replacement of the nitrobenzoate ester group.
Scientific Research Applications
2-[(E)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(E)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety can interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZONO]METHYL}-5-[(4-CHLOROBENZOYL)OXY]PHENYL 4-CHLOROBENZOATE
- (E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO 4-NITROBENZOATE
Uniqueness
2-[(E)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole moiety and nitrobenzoate ester make it particularly interesting for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C22H15N3O7 |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
[2-[(E)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C22H15N3O7/c26-21(15-7-10-19-20(11-15)31-13-30-19)24-23-12-16-3-1-2-4-18(16)32-22(27)14-5-8-17(9-6-14)25(28)29/h1-12H,13H2,(H,24,26)/b23-12+ |
InChI Key |
DANISSLDUYQSMB-FSJBWODESA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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